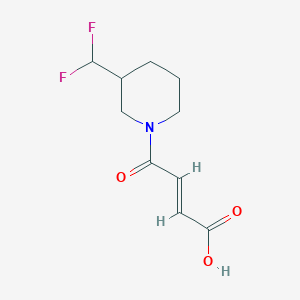

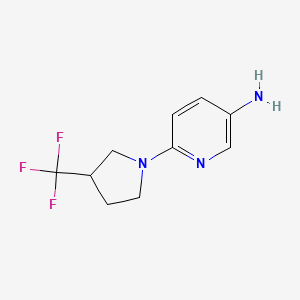

![molecular formula C12H17N3 B1490989 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-48-9](/img/structure/B1490989.png)

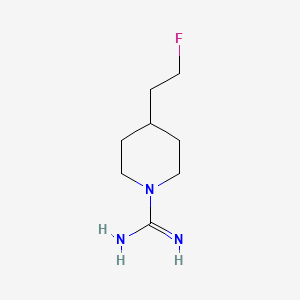

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Overview

Description

“6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound. It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Synthesis Analysis

The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This approach allows for the selective functionalization of the readily available 1H-imidazo[1,2-b]pyrazole scaffold .Molecular Structure Analysis

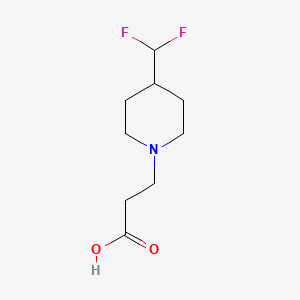

The molecular formula of “this compound” is C12H17N3. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This functionalization method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 203.28 g/mol. More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Metabolic Studies and Pharmacokinetics

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been a subject of interest in metabolic and pharmacokinetic studies. For instance, a study on PF-04991532, a derivative of this compound, highlighted its metabolic profile and its potential implications in safety testing assessments. The study provided insights into the metabolism, excretion, and pharmacokinetics of the compound in humans, revealing that it predominantly undergoes oxidative metabolism, with metabolites such as M2a–d being identified. The research underscored the need for further scrutiny of these metabolites in the development phase of the compound, illustrating the compound's relevance in drug metabolism and pharmacokinetics research (Sharma et al., 2015).

Biochemical Research

The compound has also been evaluated in various biochemical contexts. Research on imidazole derivatives, closely related to the this compound, has investigated their biochemical mechanisms and interactions. For instance, studies have explored the inhibitory effects of imidazole derivatives on thromboxane synthesis, highlighting their potential as antithrombotic agents. These studies demonstrate the compound's applicability in understanding biochemical pathways and developing therapeutic strategies (Vermylen et al., 1981).

Microbiological Studies

In the realm of microbiology, research has delved into the interactions between microbially produced compounds and this compound derivatives. A study on imidazole propionate, a microbially produced metabolite, investigated its impact on insulin signaling and its potential contribution to the pathogenesis of type 2 diabetes. This research underscores the compound's significance in studying microbiota-host interactions and their implications for metabolic diseases (Koh et al., 2018).

Toxicological and Safety Studies

The compound and its derivatives have also been the focus of toxicological studies aimed at understanding their safety profile. Research in this area has provided critical insights into the toxicological properties of these compounds, contributing to safety assessments and the development of safer chemical formulations (Wu et al., 2001).

Mechanism of Action

It’s also worth noting that compounds containing the imidazole moiety have been known to show a broad range of chemical and biological properties . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold, to which “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” belongs, has attracted much attention due to its diverse and very useful bioactivities . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . Therefore, the development of new compounds based on the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . By inhibiting these kinases, this compound can modulate various signaling pathways within the cell. Additionally, it has been observed to bind to specific receptors, altering their activity and influencing downstream biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting certain kinases, it can disrupt the signaling pathways that regulate cell growth and proliferation . This disruption can lead to changes in gene expression, affecting the production of proteins involved in cell cycle regulation and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby inhibiting their activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism. Additionally, this compound can interact with other biomolecules, such as receptors and transcription factors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged activity . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, by inhibiting specific kinases, this compound can alter the flow of metabolites through glycolysis and the citric acid cycle . These changes can have significant effects on cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also plays a role in its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQSLYFHAMWVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

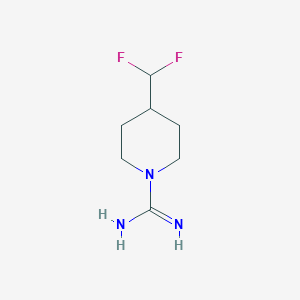

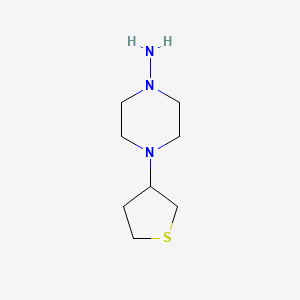

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)